5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol core. This core is substituted with a 2-methyl group, a furan-2-yl moiety, and a 4-(2-fluorophenyl)piperazine side chain.
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-7-4-12-28-16)25-10-8-24(9-11-25)15-6-3-2-5-14(15)21/h2-7,12,17,27H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZYHUIMUQVDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound interacts with ENTs, showing more selectivity towards ENT2 than ENT1. It acts as an inhibitor of these transporters. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2.
Biochemical Pathways
The compound’s interaction with ENTs affects the uptake of nucleosides, which are crucial for nucleotide synthesis. By inhibiting ENTs, the compound can potentially disrupt nucleotide synthesis and other downstream biochemical pathways that rely on nucleosides.
Biochemical Analysis
Biochemical Properties
Cellular Effects
Similar compounds have been shown to interact with various cellular processes. For instance, some indole derivatives, which share structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Biological Activity
The compound 5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a thiazolo-triazole core and various substituents, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes:
- A thiazolo[3,2-b][1,2,4]triazole moiety.
- A piperazine ring substituted with a fluorophenyl group.
- A furan ring connected via a methylene bridge.
This arrangement is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-triazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown:
- Inhibition against Gram-positive and Gram-negative bacteria , with minimum inhibitory concentrations (MIC) ranging from 0.21 μM for Pseudomonas aeruginosa to higher values for other strains .
- Antifungal activity against various fungi, particularly Candida species .
Anticancer Potential
Studies have explored the anticancer potential of thiazolo-triazole derivatives. The mechanism involves:
- Induction of apoptosis in cancer cells through interaction with key cellular pathways.
- Inhibition of specific enzymes involved in tumor growth .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as tyrosinase and DNA gyrase, which are crucial in microbial and cancer cell proliferation .
- Receptor Binding : The compound likely binds to specific receptors or enzymes, altering their activity and leading to biological effects.
Study 1: Antimicrobial Evaluation
A study conducted on a series of compounds similar to the target molecule demonstrated potent antimicrobial effects against several bacterial strains. The most active compound showed an MIC of 0.21 μM against Pseudomonas aeruginosa and significant inhibition against Escherichia coli .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazolo-triazole derivatives revealed that certain compounds induced apoptosis in human cancer cell lines. This was linked to the inhibition of critical signaling pathways involved in cell survival .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physical Properties
The target compound’s analogues differ primarily in substituents on the core heterocycle and piperazine side chain. Key examples include:
Table 1: Structural and Physical Comparison of Analogues
Key Observations :
- Substituent Impact on Melting Points : Chlorophenyl-substituted analogues (e.g., 5f) exhibit higher melting points (>280°C) compared to furan-containing derivatives (e.g., 5g: 176–178°C), likely due to enhanced crystallinity from halogenated groups .
- Synthesis Efficiency: Yields for thiazolo-triazol derivatives range from 54% to 71%, with furan-2-ylmethylamino-substituted compounds (e.g., 5g) showing higher efficiency .
Pharmacological Selectivity and Activity
Table 2: Selectivity Profiles of Analogues
| Compound Name/ID | Target Receptor | Selectivity Ratio (ENT2:ENT1) | Reference |
|---|---|---|---|
| FPMINT | ENT2 vs. ENT1 | 5–10-fold | |
| Target Compound | N/A | N/A | N/A |
Key Observations :
- Core Structure Influence : FPMINT, a triazin-2-amine analogue, demonstrates 5–10-fold selectivity for ENT2 over ENT1, suggesting that the core heterocycle significantly impacts receptor binding . The target compound’s thiazolo-triazol core may alter this selectivity profile, though experimental data are lacking.
- Piperazine Role : The 4-(2-fluorophenyl)piperazine group is conserved in both FPMINT and the target compound, implying its critical role in modulating receptor interactions .
Molecular Conformation and Crystallography
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiosemicarbazide derivatives with α-haloketones .
- Step 2 : Introduction of the 4-(2-fluorophenyl)piperazine moiety via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .
- Step 3 : Mannich reaction or alkylation to incorporate the furan-2-ylmethyl group .
Q. How is structural characterization performed to confirm the compound’s identity?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.1–7.4 ppm, furan protons at δ 6.3–6.7 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 413.47 (CHFNOS) .
- X-ray Crystallography : Resolve stereochemistry of the fused thiazole-triazole system .
Q. What preliminary biological assays are recommended to screen for activity?
- In Vitro Assays :
- Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) and C. albicans .
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC values < 10 µM observed in analogs) .
- Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) due to structural similarity to triazole-based kinase inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Approach :
- Modify Substituents : Replace 2-fluorophenyl with 3,4-dichlorophenyl to assess halogen effects on receptor binding .
- Vary Heterocycles : Substitute furan with thiophene or pyridine to evaluate π-π stacking interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in antimicrobial potency may arise from:
- Strain Variability : Test across standardized ATCC strains .
- Solubility Issues : Use DMSO co-solvents (<1% v/v) to maintain compound stability .
- Statistical Validation : Apply ANOVA to compare IC values from independent replicates .
Q. How can pharmacokinetic properties (e.g., bioavailability) be predicted or improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
